molecular formula C9H15N3O B14885033 (Z)-N'-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)butanimidamide

(Z)-N'-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)butanimidamide

Cat. No.: B14885033
M. Wt: 181.23 g/mol
InChI Key: QVRRZNSTRKRNNO-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)butanimidamide is a synthetic organic compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)butanimidamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)butanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated pyrroles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)butanimidamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The pyrrole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)butanimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and butanimidamide groups provide additional sites for chemical modification and interaction with biological targets .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

N'-hydroxy-2-methyl-2-pyrrol-1-ylbutanimidamide

InChI

InChI=1S/C9H15N3O/c1-3-9(2,8(10)11-13)12-6-4-5-7-12/h4-7,13H,3H2,1-2H3,(H2,10,11)

InChI Key

QVRRZNSTRKRNNO-UHFFFAOYSA-N

Isomeric SMILES

CCC(C)(/C(=N/O)/N)N1C=CC=C1

Canonical SMILES

CCC(C)(C(=NO)N)N1C=CC=C1

Origin of Product

United States

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